7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
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Overview
Description
7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves the bromination of 5-methyl-1,2,3,4-tetrahydroisoquinoline followed by carboxylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The carboxylation step can be achieved using carbon dioxide under high pressure .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can be further utilized in pharmaceutical synthesis .
Scientific Research Applications
7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 7-Bromo-1,2,3,4-tetrahydroisoquinoline
- 5-Methyl-1,2,3,4-tetrahydroisoquinoline
- 1,2,3,4-Tetrahydroisoquinoline
Comparison: Compared to its analogs, 7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group. This combination enhances its reactivity and binding affinity, making it a valuable intermediate in synthetic chemistry and pharmaceutical research .
Properties
Molecular Formula |
C11H12BrNO2 |
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Molecular Weight |
270.12 g/mol |
IUPAC Name |
7-bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H12BrNO2/c1-6-2-8(12)3-7-5-13-10(11(14)15)4-9(6)7/h2-3,10,13H,4-5H2,1H3,(H,14,15) |
InChI Key |
SAHPXXNFTXLLMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1CC(NC2)C(=O)O)Br |
Origin of Product |
United States |
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